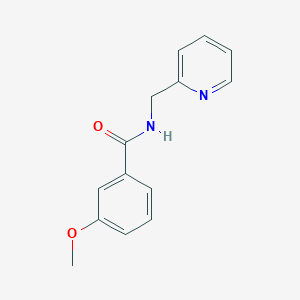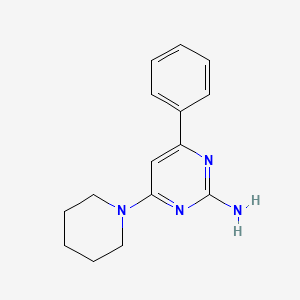![molecular formula C16H18N2O2S B5786750 N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell cycle regulation, specifically in the formation and function of the mitotic spindle during cell division. MLN8054 has been studied extensively in scientific research for its potential as a cancer therapy.
Mécanisme D'action
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide inhibits Aurora A kinase by binding to the ATP binding site of the enzyme, preventing its activity. Aurora A kinase plays a critical role in the formation and function of the mitotic spindle during cell division, and inhibition of this enzyme leads to defects in mitosis and cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to affect normal cells. It has been shown to induce apoptosis in normal human lymphocytes and to inhibit the growth of normal human fibroblasts. However, the toxicity of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide to normal cells is generally lower than that observed in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide as a research tool is its specificity for Aurora A kinase, which allows for the study of the specific effects of inhibiting this enzyme. However, one limitation is that N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide may have off-target effects on other kinases, which could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies involving N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide and other cancer therapies. Another area of interest is the identification of biomarkers that could predict response to N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide treatment. Additionally, further studies are needed to determine the long-term effects of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide treatment on normal cells.
Méthodes De Synthèse
The synthesis of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-thiophenecarboxylic acid, followed by reduction of the nitro group to an amine and subsequent coupling with 3-methylbutanoyl chloride and 4-aminophenol. The final product is obtained through crystallization and purification.
Applications De Recherche Scientifique
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in scientific research for its potential as a cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce cell cycle arrest and apoptosis. N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has also been studied in combination with other cancer therapies, such as chemotherapy and radiation therapy, and has been shown to enhance their effects.
Propriétés
IUPAC Name |
N-[4-(3-methylbutanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)10-15(19)17-12-5-7-13(8-6-12)18-16(20)14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKCVCIERVTIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)





![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)


![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)
